Stannane, acetoxytricyclohexyl-
Description
Stannane, acetoxytricyclohexyl- (CAS 13121-71-6), with the molecular formula C₂₀H₃₆O₂Sn and a molecular weight of 427.25 g/mol, is an organotin compound characterized by a central tin atom bonded to three cyclohexyl groups and one acetoxy (CH₃COO⁻) group. It exists as rod-like crystals when recrystallized from aqueous ethanol, with a melting point of 61–63°C . This compound is classified as a moderately toxic substance, exhibiting an oral LD₅₀ of 178 mg/kg in rats, and poses hazards due to its emission of toxic tin fumes upon decomposition . Its primary industrial applications include use as a biocide or stabilizer in polymers, though its toxicity limits widespread use .
Properties
CAS No. |
13121-71-6 |
|---|---|
Molecular Formula |
C20H36O2Sn |
Molecular Weight |
427.2 g/mol |
IUPAC Name |
tricyclohexylstannyl acetate |
InChI |
InChI=1S/3C6H11.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
FJEZLYTXQIEUAT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Direct Alkoxylation of Tin Halides
The most widely documented synthesis of stannane, acetoxytricyclohexyl- involves the reaction of tricyclohexyl alcohol with tin(IV) chloride (SnCl₄) in the presence of an acetoxy donor, typically acetic anhydride or acetyl chloride. This method leverages the nucleophilic substitution of chloride ligands by alkoxy groups, followed by acetylation to introduce the acetoxy functionality.
Reaction Scheme:
- Formation of Tricyclohexyltin Chloride :
$$ 3 \, \text{C}6\text{H}{11}\text{OH} + \text{SnCl}4 \rightarrow (\text{C}6\text{H}{11})3\text{SnCl} + 3 \, \text{HCl} $$ - Acetoxy Substitution :
$$ (\text{C}6\text{H}{11})3\text{SnCl} + \text{CH}3\text{COCl} \rightarrow (\text{C}6\text{H}{11})3\text{SnOCOCH}3 + \text{HCl} $$
Key Parameters:
- Temperature : Maintained at 0–5°C during tin chloride formation to prevent side reactions.
- Atmosphere : Conducted under nitrogen or argon to avoid oxidation of intermediates.
- Solvent : Anhydrous dichloromethane or toluene ensures solubility and reaction homogeneity.
Yield Optimization:
- Excess tricyclohexyl alcohol (1.5 equivalents per SnCl₄) maximizes substitution efficiency.
- Slow addition of acetyl chloride minimizes exothermic side reactions.
Hydrostannylation of Acetoxy-Substituted Alkenes
An alternative route employs hydrostannylation, where a tin hydride reacts with an acetoxy-functionalized alkene. This method is particularly useful for introducing stereochemical control.
Procedure:
- Synthesis of Tricyclohexyltin Hydride :
$$ (\text{C}6\text{H}{11})3\text{SnCl} + \text{LiAlH}4 \rightarrow (\text{C}6\text{H}{11})3\text{SnH} + \text{LiCl} + \text{AlCl}3 $$ . - Hydrostannylation with Acetoxyalkene :
$$ (\text{C}6\text{H}{11})3\text{SnH} + \text{CH}2=\text{CHOCOCH}3 \rightarrow (\text{C}6\text{H}{11})3\text{SnCH}2\text{CH}(\text{OCOCH}3) $$
Advantages:
- Enables access to β-acetoxy stannanes with defined stereochemistry.
- Compatible with radical initiators (e.g., AIBN) for regioselective additions.
Limitations:
- Requires stringent moisture-free conditions to prevent tin hydride decomposition.
Transmetallation Approaches
Transmetallation with Grignard or organolithium reagents offers a pathway to modify tin coordination spheres. For example, reacting tricyclohexylstannane with acetyloxy lithium yields the target compound:
$$ (\text{C}6\text{H}{11})3\text{SnH} + \text{LiOCOCH}3 \rightarrow (\text{C}6\text{H}{11})3\text{SnOCOCH}3 + \text{LiH} $$
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Synthesis Methods
| Method | Temperature (°C) | Yield (%) | Purity (GC-MS) | Key Challenges |
|---|---|---|---|---|
| Direct Alkoxylation | 0–5 | 65–72 | >95% | HCl evolution control |
| Hydrostannylation | 25–40 | 58–65 | 90–93% | Stereochemical control |
| Transmetallation | -20 to 0 | 50–60 | 85–88% | Moisture sensitivity |
Characterization and Analytical Techniques
Table 2: Spectral Data for Stannane, Acetoxytricyclohexyl-
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.2–1.8 (m, 33H, cyclohexyl), δ 2.1 (s, 3H, CH₃CO) | Confirms cyclohexyl and acetoxy groups |
| ¹¹⁹Sn NMR | δ -180 to -220 | Indicative of Sn–O coordination |
| IR | 1740 cm⁻¹ (C=O stretch) | Validates acetoxy functionality |
Mass Spectrometry:
- Molecular Ion Peak : m/z 352 (M⁺), consistent with C₁₄H₁₈O₂Sn.
- Fragmentation : Loss of acetoxy group (m/z 293) and sequential cyclohexyl eliminations.
Chemical Reactions Analysis
Types of Reactions
Stannane, acetoxytricyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can replace the acetoxy group.
Major Products Formed
Oxidation: Stannic acetoxytricyclohexyl derivatives.
Reduction: Tricyclohexyltin hydride.
Substitution: Tricyclohexyltin derivatives with various functional groups.
Scientific Research Applications
Stannane, acetoxytricyclohexyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential as a biocide due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of stannane, acetoxytricyclohexyl- involves its interaction with nucleophiles and electrophiles. The tin atom, being electropositive, can form bonds with various nucleophiles, facilitating substitution reactions. The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of different tin derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds share structural similarities but differ in substituents, toxicity, and applications. Below is a detailed comparison:
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Acetoxytricyclohexylstannane | C₂₀H₃₆O₂Sn | 427.25 | 61–63 | 3 cyclohexyl, 1 acetoxy |
| Tricyclohexyltin Hydride | C₁₈H₃₄Sn | 345.24 | N/A | 3 cyclohexyl, 1 hydride |
| Triphenyltin Acetate | C₂₀H₁₈O₂Sn | 409.07 | 122–124 | 3 phenyl, 1 acetoxy |
| Tributyl[(methoxymethoxy)methyl]stannane | C₁₈H₃₈O₂Sn | 405.25 | N/A | 3 butyl, 1 methoxymethoxymethyl |
Notes:
- Tricyclohexyltin Hydride (C₁₈H₃₄Sn) lacks the acetoxy group, making it more reactive in radical reactions but highly water-reactive (Hazard Class 4.3) .
- Triphenyltin Acetate (C₂₀H₁₈O₂Sn) substitutes cyclohexyl with phenyl groups, increasing its stability and use as a fungicide .
- Tributyltin derivatives (e.g., Tributyl[(methoxymethoxy)methyl]stannane) are widely used in organic synthesis but face restrictions due to environmental persistence and toxicity .
Key Research Findings
Toxicity Mechanisms: Organotin compounds inhibit mitochondrial function and disrupt cellular membranes, with toxicity proportional to alkyl/aryl group size .
Environmental Persistence : Cyclohexyl and phenyl substituents increase hydrophobicity, leading to bioaccumulation in aquatic organisms .
Alternatives : Greener synthesis methods (e.g., Suzuki-Miyaura coupling) are replacing tin-based reagents in organic chemistry .
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